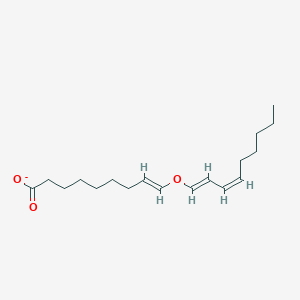
Colneleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colneleate is an oxo fatty acid anion and the conjugate base of colneleic acid, arising from deprotonation of the carboxylic acid group. It is an oxa fatty acid anion, a long-chain fatty acid anion, a straight-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a colneleic acid.
Wissenschaftliche Forschungsanwendungen
Enzymic and Non-Enzymic Degradation
Colneleic acid, derived from linoleic acid, is subject to enzymic and non-enzymic degradation in potato tubers. This process involves a heat-labile enzyme and a model system with Fe(2+) ions. Both systems display similar properties such as pH optima, oxygen requirement, and reaction products, producing C(8) and C(9) carbonyl fragments. The degradation is influenced by antioxidants and chelating agents, and the non-enzymic model is notably affected by metal ions like Cu(2+) and Fe(3+) (Galliard, Wardale, & Mathew, 1974).
Presence in Phospholipids
A fraction of colneleic acid in potato tubers is esterified in phospholipids. This incorporation into phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol was confirmed, indicating a biological role of colneleic acid in cellular structures (Fauconnier, Williams, Marlier, & Welti, 2003).
Role in Plant Defense
Colneleic acid accumulates in potato leaves infected with the late-blight pathogen and has been shown to be inhibitory to the pathogen, suggesting a defensive role in plants. This accumulation is more rapid in resistant cultivars, highlighting its potential importance in plant-pathogen interactions (Weber, Chételat, Caldelari, & Farmer, 1999).
Stereospecific Conversion in Biosynthesis
Research has shown that the biosynthesis of colneleic acid from hydroperoxyoctadecadienoic acid involves the stereospecific removal of the pro-R hydrogen at C-8. This specific reaction pathway sheds light on the enzymatic processes governing the formation of colneleic acid in biological systems (Fahlstadius & Hamberg, 1990).
Lipoxygenase Inhibition
A study on the synthesis of colneleic acid also revealed its function as a lipoxygenase inhibitor. The inhibition of potato lipoxygenase by colneleic acid highlights its potential regulatory role in fatty acid metabolism (Corey, Nagata, & Wright, 1987).
Rapid Assay for Oxylipin Generation
An assay for the coupled in vitro synthesis of oxylipins, including colneleic acid, was developed. This assay provides insights into the tissue-specific differences in fatty acid transformation to divinyl ethers, offering a method to study the biochemical pathways of colneleic acid production in various plant tissues (Caldelari & Farmer, 1998).
Eigenschaften
Molekularformel |
C18H29O3- |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoate |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b10-7-,16-13+,17-14+ |
InChI-Schlüssel |
HHZKKFXQEIBVEV-CXXUKANQSA-M |
Isomerische SMILES |
CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCC=CC=COC=CCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



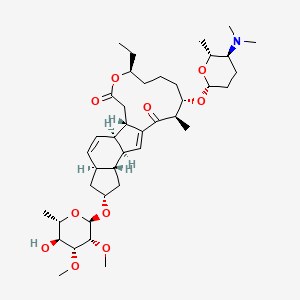

![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
![(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1264571.png)
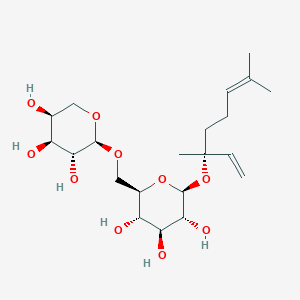


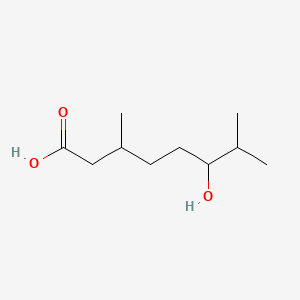
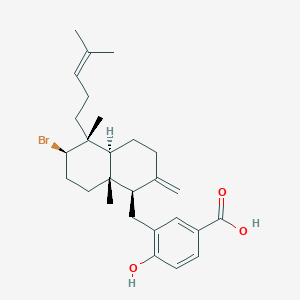
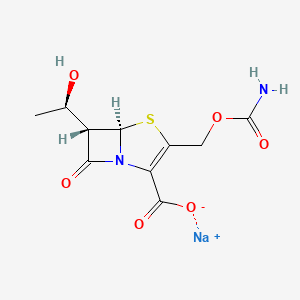
![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)
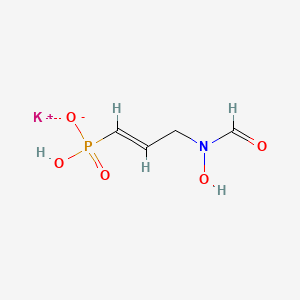

![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)